molecular formula C28H38N4O2 B2958368 N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]-N'-[4-(propan-2-yl)phenyl]ethanediamide CAS No. 922040-74-2

N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]-N'-[4-(propan-2-yl)phenyl]ethanediamide

Cat. No.: B2958368
CAS No.: 922040-74-2
M. Wt: 462.638
InChI Key: XKPFHUQYHCRGBQ-UHFFFAOYSA-N
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Description

N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]-N’-[4-(propan-2-yl)phenyl]ethanediamide is a complex organic compound with a unique structure that combines several functional groups

Scientific Research Applications

N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]-N’-[4-(propan-2-yl)phenyl]ethanediamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its use as a drug candidate for treating various diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]-N’-[4-(propan-2-yl)phenyl]ethanediamide typically involves multiple steps, including the formation of the quinoline and piperidine rings, followed by the coupling of these intermediates with the ethanediamide moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]-N’-[4-(propan-2-yl)phenyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, solvents, and catalysts. The conditions vary depending on the desired reaction, but they often involve controlled temperatures, pressures, and reaction times to achieve optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions used. For example, oxidation may yield quinoline derivatives, while reduction may produce more saturated compounds.

Mechanism of Action

The mechanism of action of N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]-N’-[4-(propan-2-yl)phenyl]ethanediamide involves its interaction with specific molecular targets and pathways. These may include binding to enzymes, receptors, or other proteins, leading to changes in cellular processes and biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]-N’-[4-(propan-2-yl)phenyl]ethanediamide include other quinoline and piperidine derivatives, such as:

  • N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]-N’-[4-(propan-2-yl)phenyl]ethanediamide
  • N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]-N’-[4-(propan-2-yl)phenyl]ethanediamide

Uniqueness

The uniqueness of N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]-N’-[4-(propan-2-yl)phenyl]ethanediamide lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-piperidin-1-ylethyl]-N'-(4-propan-2-ylphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38N4O2/c1-20(2)21-9-12-24(13-10-21)30-28(34)27(33)29-19-26(32-16-5-4-6-17-32)23-11-14-25-22(18-23)8-7-15-31(25)3/h9-14,18,20,26H,4-8,15-17,19H2,1-3H3,(H,29,33)(H,30,34)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKPFHUQYHCRGBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N4CCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H38N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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